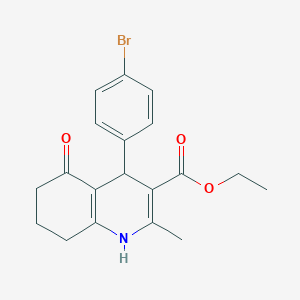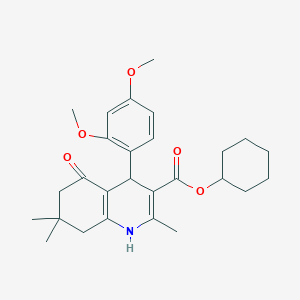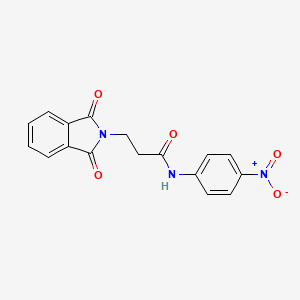![molecular formula C24H24N6O4S2 B11701403 N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide](/img/structure/B11701403.png)
N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide: is a complex organic compound featuring a benzamide group linked to a thiadiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Attachment of the Benzamide Group: The benzamide group is introduced via a nucleophilic substitution reaction, where the thiadiazole ring reacts with benzoyl chloride in the presence of a base such as triethylamine.
Ethoxy Linkage Formation: The ethoxy groups are introduced through etherification reactions, typically using ethylene glycol derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the benzamide group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted ethoxy derivatives.
Scientific Research Applications
N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide involves its interaction with specific molecular targets. The benzamide group can interact with proteins and enzymes, potentially inhibiting their activity. The thiadiazole ring can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds containing a benzimidazole ring, known for their biological activity.
Thiadiazoles: Compounds with a thiadiazole ring, used in various chemical and biological applications.
Uniqueness
N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide is unique due to its combination of benzamide and thiadiazole moieties, providing a distinct set of chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C24H24N6O4S2 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
N-[5-[2-[2-[2-(5-benzamido-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C24H24N6O4S2/c31-21(17-7-3-1-4-8-17)25-23-29-27-19(35-23)11-13-33-15-16-34-14-12-20-28-30-24(36-20)26-22(32)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,25,29,31)(H,26,30,32) |
InChI Key |
WLNTVAMLJQIGAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCOCCOCCC3=NN=C(S3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701324.png)

![methyl 4-[[2-[(4-methoxycarbonylbenzoyl)amino]-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]carbamoyl]benzoate](/img/structure/B11701329.png)
![N'-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-hydroxy-2-naphthohydrazide](/img/structure/B11701332.png)
![N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide](/img/structure/B11701333.png)
![(4Z)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701343.png)

![3-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11701374.png)
![4-tert-butyl-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11701376.png)
![1-(2-bromophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B11701381.png)
![4-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11701388.png)

![2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide](/img/structure/B11701394.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)propanamide](/img/structure/B11701400.png)
